3,5-dibenzamido-N-(4-iodophenyl)benzamide
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Overview
Description
3,5-Dibenzamido-N-(4-iodophenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two benzamido groups and an iodophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibenzamido-N-(4-iodophenyl)benzamide typically involves the reaction of 3,5-dibenzamido benzoyl chloride with 4-iodoaniline. The reaction is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibenzamido-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzamido groups can participate in coupling reactions with other aromatic compounds, forming larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
3,5-Dibenzamido-N-(4-iodophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,5-dibenzamido-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The benzamido groups can form hydrogen bonds with biological molecules, influencing their activity. The iodophenyl group can participate in halogen bonding, further modulating the compound’s interactions with its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- N-(4-Iodophenyl)benzamide
Uniqueness
3,5-Dibenzamido-N-(4-iodophenyl)benzamide is unique due to the presence of both benzamido and iodophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H20IN3O3 |
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Molecular Weight |
561.4 g/mol |
IUPAC Name |
3,5-dibenzamido-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C27H20IN3O3/c28-21-11-13-22(14-12-21)29-27(34)20-15-23(30-25(32)18-7-3-1-4-8-18)17-24(16-20)31-26(33)19-9-5-2-6-10-19/h1-17H,(H,29,34)(H,30,32)(H,31,33) |
InChI Key |
SVLZVLMNGCGGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)I)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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